![molecular formula C13H12ClN B2915797 3-[(4-Chlorophenyl)methyl]aniline CAS No. 1181603-39-3](/img/structure/B2915797.png)
3-[(4-Chlorophenyl)methyl]aniline
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Overview
Description
3-[(4-Chlorophenyl)methyl]aniline is a chemical compound with the molecular formula C13H12ClN . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a methyl group and an amine group (NH2). The benzene ring also has a chlorine atom attached to it .Scientific Research Applications
Polymer Synthesis
3-[(4-Chlorophenyl)methyl]aniline has been utilized in the synthesis of polyurethane cationomers with anil groups. These polymeric films exhibit fluorescent properties due to the intramolecular proton transfer in salicylideneanil structures, making them useful in applications requiring fluorescence (Buruianǎ et al., 2005).
Chemical Reaction Kinetics
The anilinolysis of aryl 4-nitrophenyl carbonates, including 4-chlorophenyl 4-nitrophenyl carbonates, has been studied to understand their kinetics and mechanism in aqueous ethanol. This research is significant for understanding the reactions of anilines in various chemical environments (Castro et al., 2005).
Antimicrobial Agents
Compounds synthesized from 4-chloro-2-oxo-2H-chromene-3-carbaldehyde and different anilines, including this compound, have shown antimicrobial activity against both gram-positive and gram-negative bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Bairagi et al., 2009).
Electrochemical Sensors
A study involving 4-chlorophenol, a derivative of this compound, demonstrated the development of a voltammetric sensor for detecting water pollutants. This research is crucial for environmental monitoring and pollution control (Keivani et al., 2017).
Environmental Toxicology
Research on aniline derivatives, including chlorophenyl derivatives, in the context of environmental toxicology, has provided insights into their impact on aquatic organisms and ecosystems. This is vital for assessing environmental risks and formulating regulations (Abe et al., 2001).
Advanced Material Synthesis
Studies on Schiff bases derived from compounds including 3-chlorophenyl anilines have led to the development of advanced materials with potential applications in areas like catalysis and material science (Wang et al., 2017).
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which are structurally similar, are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A . The interaction of these compounds with their targets can lead to changes in the normal functioning of the targets, thereby exerting their biological effects .
Biochemical Pathways
Indole derivatives are known to activate or inhibit various biochemical pathways and enzymes . These changes in the biochemical pathways can lead to downstream effects, such as the inhibition of virus replication in the case of antiviral activity .
Result of Action
It’s worth noting that indole derivatives have been reported to have diverse biological activities . For instance, some indole derivatives have shown antiviral activity, suggesting that they may inhibit virus replication at the molecular level .
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-12-6-4-10(5-7-12)8-11-2-1-3-13(15)9-11/h1-7,9H,8,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVODIPDOINBAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1181603-39-3 |
Source
|
Record name | 3-[(4-chlorophenyl)methyl]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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